molecular formula C12H20N4O5 B1336822 L-Proline, 1-(N-L-glutaminylglycyl)- CAS No. 64642-59-7

L-Proline, 1-(N-L-glutaminylglycyl)-

Cat. No.: B1336822
CAS No.: 64642-59-7
M. Wt: 300.31 g/mol
InChI Key: NSORZJXKUQFEKL-YUMQZZPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-(N-L-glutaminylglycyl)- typically involves the coupling of L-Proline with N-L-glutaminylglycine. This process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of L-Proline, 1-(N-L-glutaminylglycyl)- can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain. The use of protective groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), is essential to prevent unwanted side reactions during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-(N-L-glutaminylglycyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

L-Proline, 1-(N-L-glutaminylglycyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Proline, 1-(N-L-glutaminylglycyl)- involves its interaction with specific molecular targets and pathways. This compound can act as a substrate for enzymes involved in peptide synthesis and degradation. It may also influence protein-protein interactions and cellular signaling pathways by modulating the structure and function of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Proline, 1-(N-L-glutaminylglycyl)- is unique due to its specific combination of amino acids and its complex structure. This uniqueness allows it to participate in specialized biochemical processes and makes it a valuable tool in scientific research .

Properties

IUPAC Name

(2S)-1-[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O5/c13-7(3-4-9(14)17)11(19)15-6-10(18)16-5-1-2-8(16)12(20)21/h7-8H,1-6,13H2,(H2,14,17)(H,15,19)(H,20,21)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSORZJXKUQFEKL-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CCC(=O)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCC(=O)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428624
Record name L-Proline, 1-(N-L-glutaminylglycyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64642-59-7
Record name L-Proline, 1-(N-L-glutaminylglycyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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